molecular formula C16H26O10 B098358 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate CAS No. 19318-51-5

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate

Cat. No.: B098358
CAS No.: 19318-51-5
M. Wt: 378.37 g/mol
InChI Key: LYLOENTWFQIZDS-KLHDSHLOSA-N
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Description

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple acetoxy and methoxy groups attached to a hexyl backbone. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection and Deprotection Steps: To ensure the correct functional groups are modified, protection groups are used and later removed.

    Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bonds to form the corresponding alcohols and acids.

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Substitution: Replacement of acetoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Produces alcohols and acetic acid.

    Oxidation: Produces aldehydes or carboxylic acids.

    Substitution: Produces substituted hexyl derivatives.

Scientific Research Applications

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is used in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate exerts its effects involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

19318-51-5

Molecular Formula

C16H26O10

Molecular Weight

378.37 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate

InChI

InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1

InChI Key

LYLOENTWFQIZDS-KLHDSHLOSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

Synonyms

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate

Origin of Product

United States

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